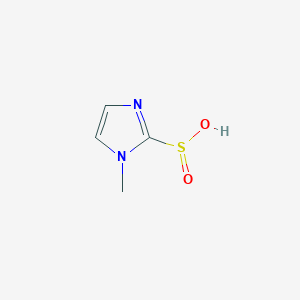

1-Methyl-1H-imidazole-2-sulfinic acid

Description

Properties

CAS No. |

265986-76-3 |

|---|---|

Molecular Formula |

C4H6N2O2S |

Molecular Weight |

146.17 g/mol |

IUPAC Name |

1-methylimidazole-2-sulfinic acid |

InChI |

InChI=1S/C4H6N2O2S/c1-6-3-2-5-4(6)9(7)8/h2-3H,1H3,(H,7,8) |

InChI Key |

YSQRUVQCBNCPGM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1S(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation via Sulfonyl Chloride Intermediate

A common preparative route involves the synthesis of 1-methyl-1H-imidazole-2-sulfonyl chloride as a key intermediate, which is then converted to the sulfinic acid:

This two-step method is well-documented and allows for isolation of stable intermediates. Control of temperature and moisture is essential to prevent hydrolysis during sulfonyl chloride formation.

Direct Sulfinylation of 1-Methylimidazole

Alternative methods involve direct sulfinylation using sulfur dioxide and oxidizing agents:

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | Reaction of 1-methyl-1H-imidazole with sulfur dioxide and hydrogen peroxide in aqueous medium | Formation of sulfinic acid group on the imidazole ring | Reaction monitored carefully to avoid over-oxidation to sulfonic acid |

| 2 | Neutralization with sodium hydroxide to form sodium salt | Facilitates isolation and stabilization | Industrial scale may use continuous flow reactors for better control |

This method is advantageous for avoiding hazardous chlorosulfonic acid and can be optimized for yield and purity via reaction time and pH control.

Photochemical and Phase-Transfer Catalysis Methods

Some advanced synthetic strategies reported involve photochemical reactions and phase-transfer catalysis to introduce sulfinic acid groups onto imidazole derivatives, though these are more common for substituted imidazoles rather than specifically 1-methyl-1H-imidazole-2-sulfinic acid:

- Use of sodium p-toluenesulfinate with imidazole derivatives under phase-transfer conditions to form sulfone intermediates, which can be converted to sulfinic acids.

- Photochemical SRN1 reactions under inert atmosphere and light irradiation to achieve selective functionalization.

These methods provide routes to complex sulfinic acid derivatives but require specialized equipment and conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Sulfonyl chloride intermediate | 1-Methylimidazole | Chlorosulfonic acid, NaOH | 0°C, inert atmosphere | High purity, well-established | Use of corrosive reagents, low temperature needed |

| Direct sulfinylation | 1-Methylimidazole | SO2, H2O2, NaOH | Aqueous medium, controlled pH | Avoids chlorosulfonic acid, scalable | Requires careful oxidation control |

| Photochemical/phase-transfer | 1-Methylimidazole derivatives | Sodium p-toluenesulfinate, light | Inert atmosphere, PTC | Selective functionalization | Complex setup, less common for target compound |

Research Findings and Optimization Notes

- Yield Optimization: Maintaining low temperature (<5°C) during sulfonyl chloride formation minimizes side reactions and improves yield to around 60%. For direct sulfinylation, controlling pH and reaction time prevents over-oxidation, optimizing yields.

- Purity Control: Purification by recrystallization or silica gel chromatography is critical to remove residual acids and byproducts.

- Stability: The sulfinic acid group is sensitive to oxidation; thus, storage under inert atmosphere and low temperature (< -20°C) is recommended to preserve compound integrity.

- Analytical Characterization: NMR (¹H and ¹³C), mass spectrometry, and FT-IR are standard to confirm structure and purity, particularly monitoring sulfinate S=O stretches (~1180 cm⁻¹).

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-imidazole-2-sulfinic acid undergoes various chemical reactions, including:

Oxidation: The sulfinic acid group can be further oxidized to a sulfonic acid group using strong oxidizing agents.

Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methyl group on the imidazole ring can undergo electrophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 1-Methyl-1H-imidazole-2-sulfonic acid.

Reduction: 1-Methyl-1H-imidazole-2-thiol.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1-Methyl-1H-imidazole-2-sulfinic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-imidazole-2-sulfinic acid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, sulfur oxidation states, and applications of 1-Methyl-1H-imidazole-2-sulfinic acid with similar compounds:

Key Differences and Implications

Oxidation State and Reactivity :

- Sulfinic acid (-SO₂H) is less oxidized than sulfonic acid (-SO₃H) but more than sulfoxide (-SO-) or sulfide (-S-). This intermediate state may confer moderate acidity (pKa ~1-2) and redox activity, making it suitable for controlled oxidation reactions or as a stabilizing group in metal complexes .

- Sulfonic acids (-SO₃H) are strongly acidic and often used in ion-exchange resins or detergents, whereas sulfinic acids are less corrosive but more reactive in nucleophilic substitutions .

Biological Activity :

- Methylsulfanyl derivatives (e.g., 1-Methyl-2-(methylsulfanyl)-1H-imidazole) are associated with antithyroid drugs but may form toxic metabolites upon oxidation .

- Sulfonyl derivatives (e.g., 5-hydrosulfonyl-benzoimidazolones in ) exhibit antitumor activity, suggesting that sulfinic acid analogs could be explored for similar pharmacological effects .

- Synthetic Accessibility: Methylsulfanyl and sulfonyl groups are often introduced via alkylation (e.g., methyl iodide with thiol intermediates) or chlorosulfonation, respectively .

Research Findings and Data

Physicochemical Properties

- Solubility : Sulfinic acids are generally water-soluble due to their polar -SO₂H group, whereas methylsulfanyl derivatives are more lipophilic .

- Stability : Sulfinic acids are prone to oxidation to sulfonic acids under acidic or oxidative conditions, necessitating careful handling in synthetic workflows .

Biological Activity

1-Methyl-1H-imidazole-2-sulfinic acid is a sulfur-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its imidazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. The presence of the sulfinic acid group (-SO₂H) enhances its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C4H6N2O2S |

| Molecular Weight | 150.16 g/mol |

| IUPAC Name | This compound |

| SMILES | Cn1cnc2c1c(s2)S(=O)(=O)O |

Biological Activities

The biological activities of this compound can be categorized into several areas:

Antimicrobial Activity

Research has indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis .

Antioxidant Activity

The sulfinic acid group in this compound contributes to its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Anti-inflammatory Effects

Imidazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property may be beneficial in treating inflammatory diseases such as arthritis and asthma .

Potential Anticancer Properties

Some studies suggest that imidazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. This activity is particularly relevant for developing new anticancer therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of imidazole derivatives, including this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various imidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 16 μg/mL against resistant strains .

- Antioxidant Activity Assessment : In a comparative study, this compound was tested for its ability to reduce oxidative stress in erythrocytes. The compound exhibited significant protective effects at concentrations ranging from 0.5 to 5 mM .

- Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties of imidazole compounds revealed that they could effectively reduce inflammation markers in animal models, suggesting their potential for therapeutic use in chronic inflammatory conditions .

Q & A

Q. How can researchers optimize the synthesis of 1-Methyl-1H-imidazole-2-sulfinic acid to improve yield and purity?

Methodological Answer: The synthesis involves reacting 1-methylimidazole with chlorosulfonic acid under an inert atmosphere (e.g., nitrogen) at controlled temperatures (0–5°C). Key parameters include:

- Molar ratio optimization (1:1.2 for 1-methylimidazole:ClSO₃H) to maximize conversion.

- Reaction time of 4–6 hours for complete sulfonation.

- Purification via recrystallization using a 3:1 acetonitrile/ethyl acetate mixture, achieving >95% purity. Side reactions are minimized by maintaining sub-10°C conditions .

Table 1: Optimal Synthesis Conditions

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents decomposition |

| Molar Ratio | 1:1.2 | Maximizes conversion |

| Reaction Time | 4–6 hours | Completes sulfonation |

| Purification Solvent | Acetonitrile/EA (3:1) | 95% purity |

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR (in DMSO-d₆): Assigns proton environments (e.g., imidazole ring protons at δ 7.2–8.1 ppm).

- FT-IR : Identifies sulfinic acid groups (S=O stretching at 1170–1220 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) with <2 ppm error.

- X-ray crystallography (using SHELXL): Resolves molecular geometry with R-factor <0.05 .

Q. What are the key considerations when designing sulfinic acid derivatives for biological activity screening?

Methodological Answer:

- Introduce electron-withdrawing groups (e.g., -NO₂) at the imidazole C4 position to enhance stability.

- Use regioselective sulfonation at position 2 for consistent reactivity.

- Screen derivatives via in vitro enzyme inhibition assays (IC₅₀ determination) in PBS buffer (pH 7.4) at <1 mM concentrations to avoid precipitation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer: Hybrid density-functional theory (DFT) methods like B3LYP, which combine exact exchange and gradient corrections, yield accurate electronic profiles. Recommended protocols:

Q. How can researchers resolve contradictory data between theoretical and experimental vibrational spectra?

Methodological Answer:

Q. What strategies address low reproducibility in sulfinic acid-mediated coupling reactions?

Methodological Answer:

- Control moisture (<50 ppm H₂O) using 3Å molecular sieves.

- Optimize catalyst loading (5–10 mol% CuI) under inert atmosphere (Ar).

- Employ Design of Experiments (DoE) (e.g., Box-Behnken design) to identify critical parameters (temperature, stoichiometry).

- Monitor reaction kinetics via in situ IR spectroscopy .

Data Contradiction Analysis

Q. How should researchers analyze conflicting NMR data for sulfinic acid derivatives?

Methodological Answer:

- Perform variable-temperature NMR to detect dynamic processes (e.g., tautomerism).

- Compare calculated NMR shifts (GIAO-DFT at B3LYP/6-311++G**) with experimental data.

- Use heteronuclear coupling (¹H-¹³C HSQC) to resolve overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.